molecular formula C26H28N2O4S B11251784 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11251784
M. Wt: 464.6 g/mol
InChI Key: KCQLCQOORRILID-UHFFFAOYSA-N
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Description

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a sulfonyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the sulfonyl and other substituent groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZENESULFONYL CHLORIDE: A related compound with a sulfonyl chloride group.

    3,4-DIHYDRO-2H-1,4-BENZOXAZINE: A simpler benzoxazine derivative.

    N-[4-(PROPAN-2-YL)PHENYL]CARBOXAMIDE: A compound with a similar amide linkage.

Uniqueness

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

7-methyl-4-(4-methylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H28N2O4S/c1-17(2)20-8-10-21(11-9-20)27-26(29)25-16-28(23-14-7-19(4)15-24(23)32-25)33(30,31)22-12-5-18(3)6-13-22/h5-15,17,25H,16H2,1-4H3,(H,27,29)

InChI Key

KCQLCQOORRILID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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